Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The synthesis of substituted benzonitriles is a cornerstone of modern medicinal and materials chemistry. These compounds serve as crucial intermediates for a wide range of pharmaceuticals, agrochemicals, and functional materials. However, controlling the regiochemical outcome of these syntheses presents a persistent challenge. The formation of undesired regioisomers not only reduces the yield of the target molecule but also introduces significant downstream purification hurdles, consuming valuable time and resources.
This technical support guide is designed for researchers, chemists, and drug development professionals who encounter issues with regioselectivity. It provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to control and overcome the challenges of regioisomer formation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding regioisomerism in benzonitrile synthesis.
Q1: What are regioisomers, and why are they a significant problem in synthesis?
A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents on a core structure, such as a benzene ring. For example, in a disubstituted benzene, the substituents can be arranged in the ortho (1,2), meta (1,3), or para (1,4) positions. The formation of an unintended regioisomer is problematic because it represents a loss of material to a side product that often has vastly different physical, chemical, and biological properties from the desired product. Separating these closely related isomers can be exceptionally difficult, often requiring advanced chromatographic techniques that are not easily scalable.
Q2: What are the primary factors that dictate the regiochemical outcome of a reaction on a substituted benzene ring?
A2: The regiochemical outcome is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: Pre-existing substituents on the benzene ring exert a powerful directing influence. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[1][2][3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position (with the notable exception of halogens, which are deactivating but ortho, para-directing).[1][2][3][4][5] This is due to the relative stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[4][6]
-
Steric Effects: The physical size of the pre-existing substituent and the incoming reactant can hinder reaction at certain positions.[7][8] For instance, a large, bulky substituent will often disfavor substitution at the adjacent ortho positions, leading to a higher proportion of the para product.[9]
Q3: Which synthetic routes are most susceptible to forming regioisomeric mixtures of benzonitriles?
A3: Routes that involve the direct functionalization of a pre-substituted benzene ring are most susceptible. Electrophilic Aromatic Substitution (EAS) reactions, such as nitration or halogenation, followed by conversion to a nitrile, are classic examples where directing group effects lead to isomer mixtures. Nucleophilic Aromatic Substitution (SNAr) can also yield isomers, particularly if the reaction proceeds through an uncontrolled benzyne intermediate.[10] In contrast, methods like the Sandmeyer reaction or transition-metal-catalyzed cyanation of a specific aryl halide offer greater regiochemical control, as the position of the cyano group is predetermined by the position of the starting amine or halide.[11][12]
Q4: How can I strategically plan a synthesis to avoid regioisomer formation from the outset?
A4: Strategic planning involves choosing a synthetic route where the regiochemistry is locked in by the starting material.
-
Retrosynthesis is Key: Start with your target molecule and work backward. If you need a specific substitution pattern, such as 1,3-disubstitution, it is often better to use a method that starts with a 1,3-disubstituted precursor rather than trying to force a meta-directing EAS reaction.
-
Leverage Pre-functionalized Building Blocks: Using aryl halides or anilines with a defined substitution pattern as precursors for metal-catalyzed cyanation or the Sandmeyer reaction, respectively, provides unambiguous regiochemical control.[11][13][14]
-
Directed ortho Metalation (DoM): For certain substrates, a Directed Metalation Group (DMG) can be used to specifically deprotonate the ortho position, allowing for the introduction of an electrophile (which could later be converted to a nitrile) with high regioselectivity.[1]
Below is a decision-making workflow for selecting a synthetic strategy.
graph "Synthetic_Strategy_Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
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// Nodes
start [label="Desired Substituted Benzonitrile Pattern?", fillcolor="#F1F3F4", fontcolor="#202124"];
pattern_1_2 [label="1,2-(ortho) or 1,4-(para) Pattern", fillcolor="#E8F0FE", fontcolor="#202124"];
pattern_1_3 [label="1,3-(meta) Pattern", fillcolor="#E8F0FE", fontcolor="#202124"];
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eas_m [label="Route 1: Electrophilic Aromatic Substitution (EAS)", fillcolor="#FEF7E0", fontcolor="#202124"];
cond_eas_op [label="Is the existing group an o,p-director?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
cond_metal_cat [label="Is a regiochemically pure aryl halide available?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
cond_sandmeyer [label="Is a regiochemically pure aniline available?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
cond_dom [label="Is there a Directed Metalation Group (DMG) present for ortho-selectivity?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
cond_eas_m [label="Is the existing group a m-director?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
outcome_op_mix [label="Outcome: Potential o/p mixture.\nConsider steric control.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
outcome_high_regio [label="Outcome: High regioselectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
outcome_ortho [label="Outcome: High ortho-selectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
outcome_meta [label="Outcome: High meta-selectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges
start -> pattern_1_2;
start -> pattern_1_3;
pattern_1_2 -> cond_eas_op [label="Consider EAS"];
pattern_1_2 -> cond_metal_cat [label="Consider Cross-Coupling"];
pattern_1_2 -> cond_sandmeyer [label="Consider Diazotization"];
pattern_1_2 -> cond_dom [label="For ortho only"];
cond_eas_op -> eas_op [label="Yes"];
cond_metal_cat -> metal_cat [label="Yes"];
cond_sandmeyer -> sandmeyer [label="Yes"];
cond_dom -> dom [label="Yes"];
eas_op -> outcome_op_mix;
metal_cat -> outcome_high_regio;
sandmeyer -> outcome_high_regio;
dom -> outcome_ortho;
pattern_1_3 -> cond_eas_m [label="Consider EAS"];
pattern_1_3 -> cond_metal_cat [label="Consider Cross-Coupling"];
pattern_1_3 -> cond_sandmeyer [label="Consider Diazotization"];
cond_eas_m -> eas_m [label="Yes"];
eas_m -> outcome_meta;
}
Caption: Decision tree for selecting a synthetic strategy.
Section 2: Troubleshooting Guide by Synthetic Method
This section provides specific, actionable advice for common problems encountered during the synthesis of substituted benzonitriles.
A. Electrophilic Aromatic Substitution (EAS) Routes
EAS is a fundamental method for functionalizing aromatic rings, but it is highly sensitive to the electronic nature of existing substituents.
Q: I performed a nitration on an alkylbenzene, intending to convert the nitro group to a nitrile later. I obtained a mixture of ortho and para isomers. How can I favor the para isomer?
A: This is a classic regioselectivity challenge. The alkyl group is an ortho, para-director, and separating the resulting isomers can be difficult. Here’s how to address this:
-
Causality: Both the ortho and para positions are electronically activated by the alkyl group. The ratio of products is determined by a competition between this electronic activation and steric hindrance. The para position is sterically less hindered, but the ortho position is statistically favored (two ortho positions vs. one para position).[9]
-
Solution 1: Increase Steric Bulk.
-
On the Substrate: If possible, replace the existing alkyl group with a bulkier one (e.g., methyl to tert-butyl). The increased steric hindrance will significantly disfavor attack at the ortho positions, leading to a higher yield of the para isomer.
-
On the Electrophile: Use a bulkier electrophilic reagent. While this is common for Friedel-Crafts reactions, for nitration, you can sometimes influence the outcome by changing the reaction conditions which affect the nature of the active electrophile.
-
Solution 2: Use a Reversible Blocking Group.
-
Introduce a bulky blocking group, such as a sulfonic acid group (-SO₃H), which will preferentially occupy the less-hindered para position.
-
Perform the desired EAS reaction (e.g., nitration), which will now be directed to the open ortho positions.
-
Remove the sulfonic acid blocking group (e.g., by steam distillation with dilute acid) to yield the pure ortho isomer. This strategy is useful if the ortho isomer is the target. To favor the para isomer, this is less direct but highlights the principle of steric control.
-
Solution 3: Temperature Control. Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the small difference in activation energy between attack at the para and ortho positions becomes more significant, often favoring the sterically less hindered product.
Table 1: Influence of Steric Hindrance on o/p Ratio in the Nitration of Alkylbenzenes
| Alkyl Group | Reagent/Conditions | Ortho:Para Ratio | Primary Reason for Selectivity |
| -CH₃ (Toluene) | HNO₃/H₂SO₄, 30°C | ~60:40 | Low steric hindrance, statistical factor dominates. |
| -CH(CH₃)₂ (Cumene) | HNO₃/H₂SO₄, 40°C | ~30:70 | Moderate steric hindrance favors para. |
| -C(CH₃)₃ (t-Butylbenzene) | HNO₃/H₂SO₄, 30°C | ~15:85 | High steric hindrance strongly disfavors ortho. |
Q: My starting material has an electron-donating group (e.g., -OCH₃), but I need to introduce a cyano group (or its precursor) at the meta position. My attempts at EAS all yield ortho/para products. What should I do?
A: You are fighting against the inherent electronic preference of your substrate. Direct EAS is not the correct strategy. You must change your approach.
-
Causality: The methoxy group is a strong ortho, para-director because the oxygen's lone pairs can donate electron density into the ring, stabilizing the arenium ion intermediate for ortho and para attack.[2] Forcing a meta substitution is not feasible.
-
Solution 1: Change the Order of Operations. Can you perform the synthesis in a different order? Start with a meta-directing group, perform your substitution, and then convert that group into the desired electron-donating group. For example, start with nitrobenzene (meta-director), introduce a second group at the meta position, then reduce the nitro group to an amine, which can be further modified.
-
Solution 2: Use a Different Synthetic Methodology. This is the preferred approach.
-
Metal-Catalyzed Cross-Coupling: Start with a molecule that already has the 1,3-substitution pattern, such as 3-bromoanisole. You can then use a palladium- or nickel-catalyzed cyanation reaction to replace the bromine with a nitrile group with perfect regiocontrol.[11][15]
-
Sandmeyer Reaction: Start with 3-methoxyaniline. Diazotization followed by treatment with copper(I) cyanide (CuCN) will install the nitrile group precisely where the amine was located.[12][16][17]
graph "EAS_Directing_Effects" {
graph [rankdir="LR", splines=true, nodesep=0.5, label="Stabilization of Arenium Ion in EAS", labelloc=t, fontsize=12];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];
edge [fontname="Helvetica", fontsize=9, arrowhead=vee];
// Nodes
sub_op [label="Substrate with\no,p-Director (e.g., -OCH3)", fillcolor="#E8F0FE", fontcolor="#202124"];
sub_m [label="Substrate with\nm-Director (e.g., -NO2)", fillcolor="#FCE8E6", fontcolor="#202124"];
attack_op [label="Electrophilic Attack\nat o/p Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
attack_m_op [label="Electrophilic Attack\nat m Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
attack_m [label="Electrophilic Attack\nat m Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
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intermediate_op [label="Stabilized Intermediate\n(Resonance with O lone pair)", fillcolor="#E6F4EA", fontcolor="#202124"];
intermediate_m_op [label="Less Stable Intermediate", fillcolor="#FAD2CF", fontcolor="#202124"];
intermediate_m [label="Least Destabilized\nIntermediate", fillcolor="#E6F4EA", fontcolor="#202124"];
intermediate_op_m [label="Destabilized Intermediate\n(Adjacent positive charges)", fillcolor="#FAD2CF", fontcolor="#202124"];
product_op [label="Major Products:\northo & para", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
product_m [label="Major Product:\nmeta", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
sub_op -> attack_op;
sub_op -> attack_m_op;
attack_op -> intermediate_op -> product_op;
attack_m_op -> intermediate_m_op;
sub_m -> attack_m;
sub_m -> attack_op_m;
attack_m -> intermediate_m -> product_m;
attack_op_m -> intermediate_op_m;
}
Caption: Influence of directing groups on intermediate stability.
B. Nucleophilic Aromatic Substitution (SNAr) Routes
SNAr is powerful for installing nucleophiles on electron-poor aromatic rings, but it has strict requirements for regioselectivity.
Q: I am attempting an SNAr reaction with a di-halogenated, nitro-activated benzene derivative, but I'm getting a mixture of products where the cyanide has replaced both halogens. How do I achieve mono-substitution at a specific position?
A: This issue arises from differences in activation and leaving group ability. Control can be achieved by carefully selecting your substrate and conditions.
-
Causality: For an SNAr reaction to occur, there must be a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.[10] If you have two leaving groups (e.g., F and Cl) that are both activated by the same EWG, the reaction will occur preferentially at the position with the better leaving group and/or the one that leads to the more stable Meisenheimer complex intermediate. Fluorine is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.
-
Solution 1: Use a Substrate with Differential Activation. Design your substrate so that only one leaving group is activated. For example, in 2,5-dichloronitrobenzene, the chlorine at C-2 is ortho to the nitro group and highly activated. The chlorine at C-5 is meta and is not activated for SNAr. Nucleophilic attack will occur exclusively at C-2.
-
Solution 2: Exploit Differences in Leaving Group Ability. If both positions are activated, use a substrate with two different halogens (e.g., 1-fluoro-4-chloro-2-nitrobenzene). The C-F bond is more polarized and F⁻ is a better leaving group than Cl⁻ in SNAr. The reaction will overwhelmingly favor displacement of the fluorine atom.
-
Solution 3: Control Stoichiometry and Temperature. Use only one equivalent of your cyanide source and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the faster, mono-substitution reaction and minimize the slower, second substitution.
C. Metal-Catalyzed Cyanation of Aryl Halides
This is a premier method for benzonitrile synthesis due to its functional group tolerance and potential for high regioselectivity.[11]
Q: I am trying to perform a Suzuki or Buchwald-Hartwig type cyanation on a substrate with both a bromine and a triflate (-OTf) group. My reaction is giving me a mixture of products. How do I control which group is replaced?
A: This is a problem of chemoselectivity, which can be controlled by tuning the catalyst system and reaction conditions.
-
Causality: In palladium-catalyzed cross-coupling, the first step is the oxidative addition of the Pd(0) catalyst into the carbon-leaving group bond. The relative rate of this step determines the selectivity. Generally, the order of reactivity for aryl halides is I > Br > OTf > Cl.[18] Therefore, under standard conditions, the C-Br bond will react faster than the C-OTf bond.
-
Solution 1: Standard Conditions for C-Br Coupling. To selectively replace the bromine, use a standard palladium catalyst system (e.g., Pd(OAc)₂, a phosphine ligand like XantPhos, and a base). The inherent reactivity difference should favor reaction at the C-Br bond.[19]
-
Solution 2: Ligand and Condition Tuning for C-OTf Coupling. Selectively coupling at the C-OTf bond in the presence of a C-Br bond is much more challenging and often not feasible. The typical strategy would be to perform the C-Br coupling first, then change conditions to enable the C-OTf coupling in a subsequent step, if desired. Some highly specialized ligands may alter the normal reactivity, but this requires significant screening and optimization.
-
Protocol: Regioselective Palladium-Catalyzed Cyanation of an Aryl Bromide
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%) in a dry reaction vial.[11]
-
Solvent: Add a dry, degassed solvent such as DMAc or Dioxane.[11]
-
Reaction: Seal the vial and heat the mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Separation and Analytical Techniques
Even with optimized reactions, small amounts of regioisomers can form. Their separation and identification are critical.
Q: My reaction produced a mixture of ortho and para benzonitrile isomers that are inseparable on a standard silica gel column. What can I do?
A: Separating regioisomers is a common and difficult problem because they often have very similar polarities.[20] Here are several strategies to try:
-
Causality: Ortho and para isomers often have very similar polarities. The para isomer is more symmetric, which can sometimes allow it to crystallize more readily. The ortho isomer may have unique intramolecular interactions (e.g., hydrogen bonding) that can be exploited.
-
Solution 1: Recrystallization. This should always be the first method you attempt. Try a variety of solvent systems. The more symmetric para isomer often has lower solubility and a higher melting point, allowing it to crystallize selectively from a concentrated solution, leaving the ortho isomer in the mother liquor.
-
Solution 2: Advanced Chromatography.
-
Change the Stationary Phase: If silica gel fails, try a different stationary phase like alumina (which can be acidic, basic, or neutral) or a reverse-phase (C18) column.[20]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography. Both normal-phase and reverse-phase preparative HPLC can be effective for separating difficult isomers.[21]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often used in industrial settings for its speed and reduced solvent consumption.
-
Solution 3: Derivatization. If the isomers have another functional group, you can temporarily convert them into derivatives that have more distinct physical properties. For example, if there is a hydroxyl group, you could form bulky esters. The steric differences between the ortho and para derivatives might be large enough to allow for easy separation by chromatography. Afterward, the protecting group can be removed to yield the pure isomers.[20]
graph "Troubleshooting_Separation" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
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recrystallization [label="Attempt Recrystallization", fillcolor="#E8F0FE", fontcolor="#202124"];
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failure [label="Separation Incomplete", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"];
chromatography [label="Attempt Flash Chromatography", fillcolor="#E8F0FE", fontcolor="#202124"];
change_conditions [label="Modify Conditions:\n- Different solvent system\n- Different stationary phase (Alumina, C18)", fillcolor="#FEF7E0", fontcolor="#202124"];
prep_hplc [label="Use Preparative HPLC/SFC", fillcolor="#E8F0FE", fontcolor="#202124"];
derivatize [label="Consider Derivatization", fillcolor="#E8F0FE", fontcolor="#202124"];
derivatize_steps [label="1. Protect/Derivatize\n2. Separate Derivatives\n3. Deprotect", fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges
start -> recrystallization;
recrystallization -> check_purity;
check_purity -> success [label="Successful"];
check_purity -> failure [label="Unsuccessful"];
failure -> chromatography;
chromatography -> change_conditions;
change_conditions -> check_purity [label="Re-evaluate"];
failure -> prep_hplc [style=dashed];
failure -> derivatize [style=dashed];
prep_hplc -> success;
derivatize -> derivatize_steps -> success;
}
Caption: Workflow for troubleshooting the separation of regioisomers.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Save My Exams. (2025, January 10). Directing Effects. [Link]
-
Li, J., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 123. [Link]
-
Wikipedia contributors. (2023, December 29). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]
-
Xiao, F., et al. (2022). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
Wu, Y., Ma, C., Bilal, M., & Liang, Y. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(24), 6016. [Link]
-
Wikipedia contributors. (2024, January 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts Chemistry. (2026, February 17). 3.5: The Direction of the Reaction. [Link]
-
Tu, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 203. [Link]
-
Zaragoza, F. (2022, August 14). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. YouTube. [Link]
-
Chad's Prep. (n.d.). 18.3 Activating and Deactivating Groups | Ortho/Para vs Meta Directors. [Link]
-
Vinod, T., & ReTReaD, H. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 182-185. [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Garg, N. K., et al. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 136(42), 14794-14797. [Link]
-
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
-
Kamal, A., et al. (2013). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 11(36), 6135-6148. [Link]
-
Wikipedia contributors. (2023, December 1). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Konyushkin, L. D., et al. (2018). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. Mendeleev Communications, 28(1), 54-56. [Link]
-
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
-
LibreTexts Chemistry. (2020, July 1). 17.3: Reactions involving arenediazonium salts. [Link]
-
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150. [Link]
-
Sarpong, R., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11736-11746. [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]
-
Weidner-Wells, M. A., Fraga-Spano, S. A., & Turchi, I. J. (1998). Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides. The Journal of Organic Chemistry, 63(18), 6319-6328. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]
-
Denton, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 20, 1485-1493. [Link]
-
ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Ley, S. V., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Google Patents. (n.d.).
-
SIELC Technologies. (2018, February 16). Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column. [Link]
-
Douglas, C. J., et al. (2019). Interrupted SNAr-Alkylation Dearomatization. Organic Letters, 21(21), 8619-8623. [Link]
-
Ghorpade, S., & Samanta, S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(18), 9139-9146. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?[Link]
-
Wikipedia contributors. (2023, November 13). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). [Link]
Sources